

Diamthazole: A Retired Antifungal with a Lingering Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diamthazole*

Cat. No.: *B1206777*

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For Researchers, Scientists, and Drug Development Professionals

Diamthazole, also known as Dimazole, is an antifungal agent that once held a place in the therapeutic arsenal against fungal infections.[1][2][3][4][5][6] However, its clinical use was curtailed in 1972 when it was withdrawn from the French market due to reports of neuropsychiatric adverse reactions.[3][5][6] Despite its withdrawal, an examination of its pharmacological profile offers valuable insights for researchers in antifungal drug development. This technical guide synthesizes the available information on **Diamthazole**, focusing on its chemical properties and clinical history, while highlighting the significant gaps in our understanding of its detailed pharmacological and toxicological mechanisms.

Chemical and Physical Properties

Diamthazole is a benzothiazole derivative with the chemical formula $C_{15}H_{23}N_3OS$ and a molecular weight of $293.43 \text{ g}\cdot\text{mol}^{-1}$. [4][6] Its structure consists of a benzene ring fused to a thiazole ring. [3] The compound is also available as **Diamthazole** hydrochloride, a salt form that typically offers enhanced water solubility and stability. [1][2]

Property	Value	Source
Molecular Formula	C15H23N3OS	[4][6]
Molar Mass	293.43 g·mol ⁻¹	[4]
Synonyms	Dimazole, Asterol	[3][6]
Chemical Class	Benzothiazole	[3]

Pharmacological Profile

Mechanism of Action:

The precise molecular mechanism of action of **Diamthazole** as an antifungal agent is not well-documented in publicly available literature. While it is broadly classified as an antifungal, the specific cellular targets and pathways it disrupts in fungi remain largely uncharacterized.[1][2][3]

Pharmacokinetics:

Detailed pharmacokinetic parameters for **Diamthazole**, such as absorption, distribution, metabolism, and excretion (ADME), are not readily available. Data on its bioavailability, plasma protein binding, half-life, and clearance are conspicuously absent from the public domain. This lack of information is a significant impediment to a comprehensive understanding of its pharmacological profile.

Clinical Use and Withdrawal:

Diamthazole was primarily used as a topical antifungal for dermatological applications.[3][6] It reached phase IV of clinical trials, indicating it was on the market and undergoing post-marketing surveillance.[6] However, the emergence of neuropsychiatric side effects led to its withdrawal from the market in France in 1972, raising significant safety concerns.[3][5][6] The nature and incidence of these adverse reactions are not detailed in the available resources.

Gaps in Knowledge and Future Directions

The withdrawal of **Diamthazole** from the market decades ago has resulted in a significant void in the scientific literature regarding its detailed pharmacology. To fully understand its profile and potentially learn from its history for the development of new, safer antifungal agents, several areas require further investigation:

- **Mechanism of Action:** Elucidation of the specific molecular target(s) of **Diamthazole** in fungal cells is crucial. Modern techniques such as target-based screening, chemoproteomics, and genomic approaches could be employed to identify its binding partners and downstream effects.
- **Pharmacokinetics and Toxicology:** A thorough investigation into the ADME properties of **Diamthazole** is needed to understand its disposition in the body. Furthermore, detailed toxicological studies are required to characterize the mechanisms underlying its neuropsychiatric side effects. Understanding the structure-toxicity relationship could inform the design of safer antifungal compounds.
- **Signaling Pathways:** There is no information on the signaling pathways affected by **Diamthazole**. Investigating its impact on key fungal signaling cascades, such as those involved in cell wall integrity, stress response, and virulence, would provide a more complete picture of its antifungal activity.

Experimental Protocols

Due to the limited publicly available data, detailed experimental protocols for key experiments involving **Diamthazole** are not available. However, for future research, the following standard methodologies would be applicable:

Antifungal Susceptibility Testing:

Standard broth microdilution assays, as outlined by the Clinical and Laboratory Standards Institute (CLSI), could be used to determine the minimum inhibitory concentration (MIC) of **Diamthazole** against a panel of clinically relevant fungal pathogens.

Mechanism of Action Studies:

- **Target Identification:** Affinity chromatography using a **Diamthazole**-linked resin followed by mass spectrometry could be used to identify protein targets.

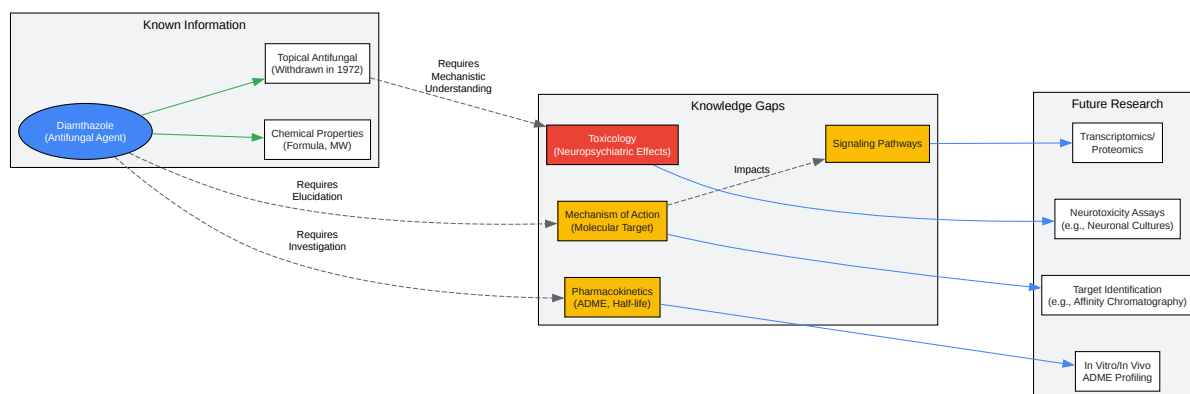
- Cellular Localization: Fluorescently labeling **Diamthazole** would allow for visualization of its subcellular localization within fungal cells using confocal microscopy.

Toxicology Assays:

- In Vitro Neurotoxicity: Primary neuronal cell cultures could be used to assess the direct neurotoxic effects of **Diamthazole**, measuring parameters such as cell viability, neurite outgrowth, and synaptic function.
- In Vivo Animal Models: Rodent models could be utilized to investigate the pharmacokinetic-pharmacodynamic relationship of **Diamthazole** and to characterize its systemic toxicity and central nervous system effects.

Visualizing the Research Gap

The following diagram illustrates the current state of knowledge and the necessary future investigations for a comprehensive understanding of **Diamthazole**'s pharmacological profile.



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Caption: Knowledge gaps and future research directions for **Diamthazole**.

In conclusion, while **Diamthazole** is a historical antifungal agent, its story serves as a pertinent case study for modern drug development. The significant gaps in our understanding of its pharmacology and toxicology underscore the importance of comprehensive preclinical and clinical evaluation. Further research into its mechanism of action and the basis for its adverse effects could yield valuable lessons for the design of the next generation of safe and effective antifungal therapies.

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